molecular formula C5H8F2O3 B13361965 Ethyl 3,3-difluoro-2-hydroxypropanoate

Ethyl 3,3-difluoro-2-hydroxypropanoate

Cat. No.: B13361965
M. Wt: 154.11 g/mol
InChI Key: VXIGGQBJVRJJDP-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-2-hydroxypropanoate is an organic compound with the molecular formula C5H8F2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-difluoro-2-hydroxypropanoate typically involves the reaction of ethyl 3,3-difluoroacrylate with water under controlled conditions. This reaction can be catalyzed by acids or bases to facilitate the addition of water to the double bond, resulting in the formation of the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3,3-difluoro-2-oxopropanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3,3-difluoro-2-hydroxypropanol.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as chlorine or bromine, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine gas (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Ethyl 3,3-difluoro-2-oxopropanoate

    Reduction: Ethyl 3,3-difluoro-2-hydroxypropanol

    Substitution: Ethyl 3-chloro-3-fluoro-2-hydroxypropanoate or ethyl 3-bromo-3-fluoro-2-hydroxypropanoate

Scientific Research Applications

Ethyl 3,3-difluoro-2-hydroxypropanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique spectroscopic properties.

    Medicine: Fluorinated compounds are often used in drug design to improve the bioavailability and metabolic stability of pharmaceuticals. This compound can serve as a precursor for such drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which ethyl 3,3-difluoro-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 3,3-difluoro-2-hydroxypropanoate can be compared with other fluorinated esters, such as ethyl 2,2-difluoro-3-hydroxypropanoate and ethyl 3,3,3-trifluoro-2-hydroxypropanoate. These compounds share similar structural features but differ in the number and position of fluorine atoms, which can influence their chemical reactivity and biological activity.

List of Similar Compounds

  • Ethyl 2,2-difluoro-3-hydroxypropanoate
  • Ethyl 3,3,3-trifluoro-2-hydroxypropanoate
  • Ethyl 2,2,2-trifluoroacetate

Properties

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

ethyl 3,3-difluoro-2-hydroxypropanoate

InChI

InChI=1S/C5H8F2O3/c1-2-10-5(9)3(8)4(6)7/h3-4,8H,2H2,1H3

InChI Key

VXIGGQBJVRJJDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)F)O

Origin of Product

United States

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